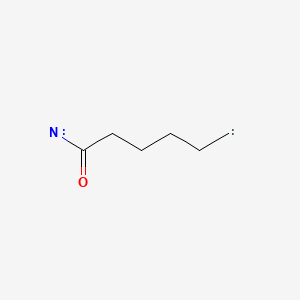
Policapram
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Policapram, also known as Nylon-6, is a chemically inert powder produced by sophisticated proprietary Direct Polymerization Technology . It forms a uniform, thin, non-occlusive layer of spherical particles when applied to the skin, leaving an elegant and silky feel . It’s used in various personal care applications and can easily be incorporated into all loose, pressed, compact powder products .
Synthesis Analysis
The synthesis of this compound involves the anionic polymerization of ε-caprolactam . Aromatic polyimides used in the anionic polymerization of ε-caprolactam as polyfunctional activators are considered effective reinforcing agents of this compound formed in their presence .
Molecular Structure Analysis
The molecular formula of this compound is C6H9NO . Its molecular weight is 111.14 g/mol . The InChI string is InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 111.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 4 . The Exact Mass is 111.068413911 g/mol . The Topological Polar Surface Area is 18.1 Ų . The Heavy Atom Count is 8 .
Aplicaciones Científicas De Investigación
Antiviral Therapy for Hepatitis C
Policapram, known for its antiviral properties, particularly in the context of hepatitis C virus (HCV) infection, plays a crucial role in improving antiviral therapy. The HCV polymerase is a prime target for antiviral therapy due to the relatively conserved gene sequences across HCV genotypes, making it an attractive focus for pharmaceutical interventions. Nucleoside-type HCV polymerase inhibitors, a category that includes this compound, have shown significant antiviral effects and a likely slow resistance development, akin to nucleosidic inhibitors used for HIV and hepatitis B virus infections. This suggests a potentially important role for this compound in enhancing combination therapies for HCV infection, aiming to optimize treatment efficacy and safety (Brown, 2009).
Metabolic Syndrome and Obesity Treatment
This compound has been explored for its potential in treating metabolic syndrome (MetS) components, including obesity. Policaptil Gel Retard® (PGR), a polysaccharide-based complex that includes this compound, has been investigated for its ability to reduce body weight, blood glucose, insulin levels, and lipid levels. Studies have shown that PGR can decrease appetite, postprandial triglyceride levels in younger patients, and peak postprandial blood glucose levels in adults. When combined with a low-glycemic index diet and possibly other treatments like metformin, PGR has demonstrated efficacy in reducing body mass index, waist circumference, improving insulin sensitivity, and enhancing lipid profiles. This indicates this compound's potential as an effective non-pharmacological approach for managing MetS-associated cardiovascular risk factors across different age groups, with no reported safety issues (Guarino et al., 2022).
Pharmacological and Therapeutic Potential
This compound's pharmacological and therapeutic significance extends beyond its applications in antiviral therapies and metabolic syndrome management. Its role as a compound in various treatment regimens highlights its potential in the broader spectrum of medical research and clinical applications. This underpins the need for ongoing research to fully understand and leverage this compound's capabilities in healthcare (Gouni-Berthold & Berthold, 2002).
Mecanismo De Acción
Target of Action
Policapram, also known as Teropavimab , is a drug under investigation It’s crucial to note that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce cellular action .
Mode of Action
Generally, a drug molecule requires affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling . The broad types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists . The effect of a drug at varying dose ranges is studied by plotting a dose-response curve .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment . They represent the drug’s disposition process by the body and are determined by its structure . Measuring the ADME properties of a drug can provide an essential value for predicting its bioavailability .
Result of Action
It’s important to note that the effects of a drug at the molecular and cellular level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Action Environment
Propiedades
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


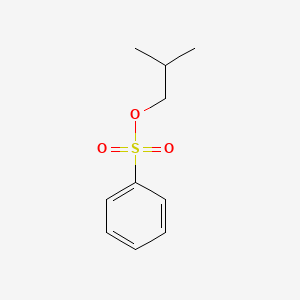
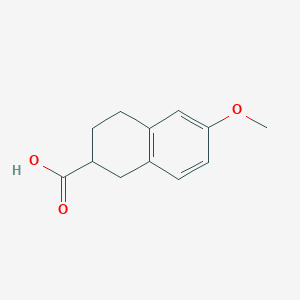
![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)

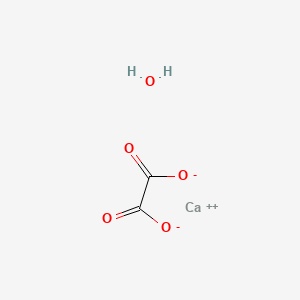

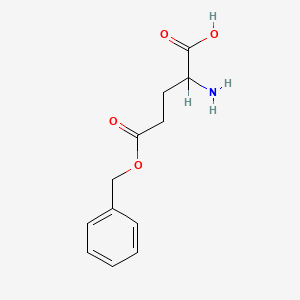
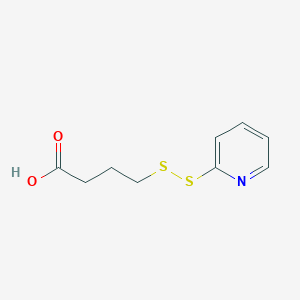
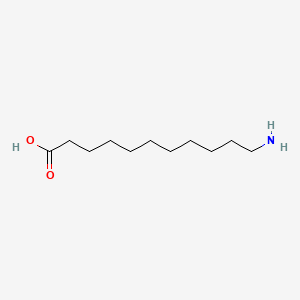
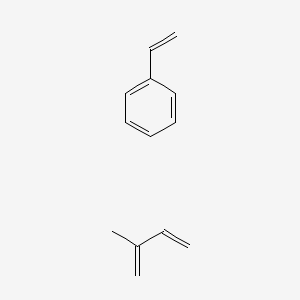


![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3422278.png)